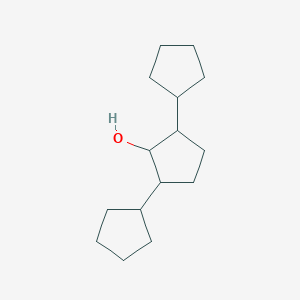

2,5-Dicyclopentyl cyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77189-02-7 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2,5-dicyclopentylcyclopentan-1-ol |

InChI |

InChI=1S/C15H26O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-16H,1-10H2 |

InChI Key |

MJPCOTFVFDYATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CCC(C2O)C3CCCC3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,5 Dicyclopentyl Cyclopentanol

Evolution of Synthetic Routes Towards Dicyclopentyl Cyclopentanol (B49286) Frameworks

The development of synthetic pathways to access the tricyclic structure of 2,5-dicyclopentyl cyclopentanol has been built upon foundational organic reactions, progressively refined for greater efficiency and control.

Pioneering Approaches and Early Synthetic Protocols

Early forays into the synthesis of related dicyclopentyl frameworks date back to the early 20th century. A notable pioneering approach was documented by Wallach in 1912, which outlined a multi-step synthesis to produce 2-cyclopentyl cyclopentanol. chemicalbook.com This early protocol involved the reduction of a ketone precursor, demonstrating a foundational strategy that would be refined in later methodologies. These initial syntheses were crucial in establishing the feasibility of constructing such sterically hindered molecules and laid the groundwork for future innovations in reductive chemistry.

Multi-Step Conversions from Precursor Compounds (e.g., Cyclopentanone (B42830) Derivatives)

The synthesis of the core cyclopentanol ring often begins with readily available industrial feedstocks. A common precursor, cyclopentanone, can itself be synthesized through various routes, including the oxidation of cyclopentene (B43876) or the pyrolysis of adipic acid. google.com One green synthetic method starts from dicyclopentadiene (B1670491), a byproduct of petroleum cracking. This process involves: google.com

Pyrolysis: Dicyclopentadiene is cracked to produce cyclopentadiene.

Selective Hydrogenation: Cyclopentadiene is then selectively hydrogenated to yield cyclopentene.

Esterification: Cyclopentene undergoes an esterification reaction with acetic acid to form cyclopentyl acetate (B1210297).

Saponification: The ester is then reacted with sodium hydroxide (B78521) to generate cyclopentanol. google.com

Once the cyclopentanol or cyclopentanone moiety is formed, further steps are required to attach the two additional cyclopentyl groups. This typically involves alkylation or condensation reactions, building the C15 framework step-by-step.

Reductive Strategies for Carbonyl Precursors (e.g., Hydrogenation of Dicyclopentylidenecyclopentanone)

A key strategy for the synthesis of this compound involves the reduction of a corresponding carbonyl compound, specifically 2,5-dicyclopentylcyclopentanone (B15349942) or a related unsaturated precursor like 2-cyclopentylidenecyclopentanone. chemicalbook.comnih.gov The reduction of the carbonyl group (a ketone) to a secondary alcohol is a fundamental transformation in organic synthesis.

The historical method reported by Wallach employed a two-step reduction process for 2-cyclopentylidenecyclopentanone. The first step involved catalytic hydrogenation, typically using hydrogen gas with a palladium catalyst, to reduce the carbon-carbon double bond. The subsequent step utilized a chemical reducing agent, such as sodium in alcohol, to reduce the ketone to the final cyclopentanol product. chemicalbook.com Modern methods often achieve this transformation in a single step using advanced catalytic hydrogenation techniques.

Table 1: Reductive Synthesis of 2-Cyclopentyl Cyclopentanol

| Precursor | Reaction Steps | Reagents | Reference |

|---|

Catalytic Synthesis of this compound and Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of complex molecules like this compound benefits significantly from catalytic carbon-carbon bond formation and reduction strategies.

Guerbet Reaction for C15 Oxygenate Formation

The Guerbet reaction is a powerful method for converting primary alcohols into their β-alkylated dimer alcohols, effectively creating larger, more complex alcohols from simpler starting materials. wikipedia.orggoogle.com This reaction, which involves a sequence of dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation, is a prime candidate for synthesizing C15 oxygenates like this compound from C5 precursors. wikipedia.orgrsc.org

Table 2: Key Steps in the Guerbet Reaction Mechanism

| Step | Description |

|---|---|

| 1. Dehydrogenation | The initial alcohol is oxidized to an aldehyde. |

| 2. Aldol Condensation | Two aldehyde molecules react to form a β-hydroxy aldehyde. |

| 3. Dehydration | The β-hydroxy aldehyde eliminates water to form an α,β-unsaturated aldehyde. |

| 4. Hydrogenation | The unsaturated aldehyde is reduced to the final branched alcohol. |

Source: wikipedia.orgrsc.org

The primary advantage of the Guerbet reaction is its ability to build complex carbon skeletons from simple alcohols, making it a highly atom-economical process for producing valuable Guerbet alcohols. google.comrsc.org

Heterogeneous and Homogeneous Catalysis in Carbon-Carbon Bond Formation

The success of reactions like the Guerbet condensation hinges on the choice of catalyst, which can be either homogeneous or heterogeneous. google.comrsc.org

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. youtube.com Homogeneous catalysts, such as organometallic complexes of palladium, rhodium, and ruthenium, often exhibit high activity and selectivity. rsc.org For instance, Pd(Ac)₂ has been used as a homogeneous catalyst in Guerbet-type reactions. google.com The key advantage lies in the ability to tune the catalyst's properties by modifying its ligands, which can lead to exquisite control over the reaction's outcome. youtube.com However, separating the catalyst from the product can be challenging. youtube.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually as a solid in a liquid or gas phase. nih.govsigmaaldrich.com This offers the significant practical advantage of easy separation and recycling of the catalyst. google.comnih.gov For alcohol coupling reactions, catalysts like Raney Nickel are commonly used. wikipedia.org Other examples include rhodium supported on cellulose (B213188) nanocrystals or palladium on silica. nih.govsigmaaldrich.comacs.org These solid catalysts provide active sites on their surface where the reaction sequence of dehydrogenation, condensation, and hydrogenation can occur. rsc.org

The choice between homogeneous and heterogeneous catalysis involves a trade-off between the high selectivity and tailored reactivity often associated with homogeneous systems and the operational simplicity and recyclability of heterogeneous ones. rsc.orgyoutube.com Both approaches are integral to the modern synthetic chemist's toolbox for constructing complex molecules like this compound.

Optimization of Catalyst Systems and Reaction Conditions

The synthesis of cyclopentanols, and by extension this compound, is highly dependent on the careful selection and optimization of catalyst systems and reaction conditions. A primary route to cyclopentanols involves the catalytic hydrogenation of the corresponding cyclopentenone. For this transformation, catalysts based on noble metals are often employed. Ruthenium carbene complexes, for instance, can catalyze a ring-closing metathesis (RCM) followed by hydrogenation to yield cyclopentanols. organic-chemistry.org The efficiency of this subsequent hydrogenation step can be optimized, proceeding smoothly at ambient temperature and under 1 atmosphere of hydrogen in a solvent like toluene (B28343) when activated with sodium hydride. organic-chemistry.org

Another approach involves the direct oxidation of cyclopentane (B165970) to a mixture of cyclopentanol and cyclopentanone. google.com Optimization of this process focuses on maximizing selectivity for the alcohol. For example, using a supported gold catalyst for the oxidation of cyclopentane with oxygen, reaction conditions can be tuned to achieve significant conversion and selectivity. A study demonstrated that at 150°C and an oxygen pressure of 2.0 MPa, a cyclopentane conversion of 10.2% was achieved, with selectivities for cyclopentanol and cyclopentanone at 32.6% and 45.4%, respectively. google.com Further optimization of this system could involve modifying the catalyst support, reaction time, and pressure to favor the formation of the alcohol.

The hydration of cyclopentene presents another viable pathway. researchgate.net This can be achieved directly or indirectly. The indirect method involves an addition-esterification reaction with an acid, followed by transesterification. researchgate.netgoogle.com Optimization of this two-step process requires tuning conditions for each stage. For the initial addition of acetic acid to cyclopentene, optimal conditions were found to be a temperature range of 333.15 to 353.15 K with a molar ratio of acetic acid to cyclopentene between 2:1 and 3:1. researchgate.net For the subsequent transesterification with methanol (B129727) to yield the final cyclopentanol, the ideal temperature is lower, ranging from 323.15 to 343.15 K, with a methanol to cyclopentyl acetate molar ratio of 3:1 to 4:1. researchgate.net

Data from a patented process for the indirect hydration of cyclopentene highlights key operational parameters for optimization:

| Parameter | Value | Stage |

| Catalyst | Sulfonic group Zeo-karb | Addition Reaction |

| Temperature | 50-80 °C | Addition Reaction |

| Pressure | 0.2-0.7 MPaG | Addition Reaction |

| Molar Ratio (Cyclopentene:Acetic Acid) | 1 : (2-5) | Addition Reaction |

| Catalyst | CaO | Transesterification |

| Temperature | 62-80 °C | Transesterification |

| Molar Ratio (Acetate:Methanol) | 1 : (2-5) | Transesterification |

| Data sourced from patent CN102399133B describing a method for preparing cyclopentanol. google.com |

Stereoselective Synthesis of this compound Stereoisomers

The structure of this compound contains multiple stereocenters, making stereoselective synthesis a critical challenge. Achieving control over the relative and absolute configuration of these centers is paramount for accessing specific stereoisomers.

Diastereoselective Control in Ring Functionalization

Diastereoselectivity in the formation of substituted cyclopentane rings can be achieved through various strategies. One powerful method involves the functionalization of a pre-existing cyclopentene or cyclopentanone core. For instance, an aza-Michael reaction of aniline (B41778) nucleophiles with cyclopentenones has been shown to proceed with excellent diastereoselectivity. ucd.ie This selectivity is attributed to hydrogen bonding between a tertiary alcohol on the starting material and the incoming nucleophile, which directs the approach of the reactant. ucd.ie

Another strategy is the reductive [3+2] cycloaddition of allenes and enones, catalyzed by complexes like CoI2(dppe), which can produce highly functionalized cyclopentanols with very good yields and diastereoselectivity. organic-chemistry.org Similarly, intramolecular pinacol (B44631) coupling reactions, which form a C-C bond between two carbonyl groups, can achieve high diastereoselectivity (up to 99% de) in the synthesis of cyclic diols when catalyzed by a samarium diiodide (SmI2) complex. organic-chemistry.org

In the context of forming multi-substituted cyclobutanes, which can be precursors to cyclopentanes, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has demonstrated that a Cu(I) catalytic system can lead to 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov Such principles of catalyst control are directly applicable to achieving diastereoselective functionalization in cyclopentane systems.

Enantioselective Pathways for Chiral Cyclopentanol Derivatives

Accessing specific enantiomers of this compound would require enantioselective methods. Palladium catalysis has proven effective for the asymmetric synthesis of chiral cycloalkenone derivatives, which are valuable precursors to chiral cyclopentanols. rsc.org The oxidative desymmetrization of meso-dibenzoates using a palladium catalyst can yield γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org

Another powerful approach is the use of chiral auxiliaries. For example, the Evans' group developed methods where a chiral auxiliary directs stereoselective reactions, such as methylation, before being cleaved to yield the enantiopure product. nih.gov Similarly, (+)-pseudoephedrine-derived oxazolidinones have been used as chiral auxiliaries in Michael additions to generate intermediates for enantioselective total syntheses. nih.gov Such an auxiliary could be employed in a conjugate addition of a cyclopentyl group to a cyclopentenone, followed by reduction, to establish the chiral centers found in this compound.

Enantioselective synthesis of functionalized cyclopentanoids can also be achieved via a common chiral (π-allyl)palladium complex, demonstrating a versatile route to these important structures. acs.org Furthermore, rhodium-catalyzed reactions of vinyldiazoacetates with enantiopure allyl alcohols can produce cyclopentanes with high levels of enantioselectivity (e.g., 99% ee). nih.gov

Strategies for Control over Multiple Stereocenters

Synthesizing a molecule with three or more contiguous stereocenters, such as this compound, requires sophisticated strategies that can control the stereochemistry at each step. Domino reactions, or cascade sequences, are particularly efficient in this regard. A rhodium carbene-initiated domino sequence, for instance, can form three new bonds and install four contiguous stereocenters in a single, high-yielding operation with excellent diastereo- and enantioselectivity. nih.gov This cascade involves five distinct steps: oxonium ylide formation, ucd.ienih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and an intramolecular carbonyl ene reaction. nih.gov

Substrate-controlled functionalization is another key strategy. Starting from a cyclopentadiene-derived β-aminocyclopentenecarboxylic acid, a series of stereo- and regiocontrolled reactions, such as stereoselective oxirane formation followed by regioselective opening, can generate a diverse library of cyclopentane derivatives with multiple, well-defined stereocenters. researchgate.net A versatile methodology for synthesizing chiral δ-lactones with multiple contiguous stereocenters has been developed using a sequence of Evans' aldol reactions, hydroxyl-directed cyclopropanation, and subsequent ring-opening, demonstrating exquisite control over stereochemistry. nih.gov These established multi-step sequences provide a clear blueprint for the controlled construction of complex cyclopentanoid structures.

Green Chemistry Principles in the Production of this compound

Applying green chemistry principles to the synthesis of this compound would focus on improving efficiency, reducing waste, and using more environmentally benign materials.

Atom Economy and Efficiency in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. primescholars.com To maximize atom economy in the synthesis of this compound, addition and cycloaddition reactions are highly desirable as they, in theory, can achieve 100% atom economy. primescholars.comnih.gov

A potential atom-economical route could be the acid-catalyzed addition of a cyclopentyl nucleophile to a cyclopentenone, followed by reduction. The synthesis of Cyclopentyl Methyl Ether (CPME), a recognized green solvent, provides a relevant industrial example. It is produced via the acid-catalyzed addition of methanol to cyclopentene, a process that is significantly more atom-economical than the alternative Williamson ether synthesis because it generates no byproducts. wikipedia.org

The choice of synthetic route has a profound impact on atom economy. For instance, the traditional production of cyclopentanol from adipic acid involves a high-temperature decarboxylation to cyclopentanone followed by hydrogenation. This process has a low theoretical yield of only 57% and produces a large amount of CO2 waste, representing poor atom economy. google.com In contrast, pathways starting from cyclopentene, such as direct or indirect hydration, offer much better atom economy. google.com

Below is a comparative table illustrating the concept of atom economy with hypothetical reaction types for a substituted cyclopentanol.

| Reaction Type | Description | Atom Economy |

| Addition Reaction | (e.g., Cyclopentene + H₂O → Cyclopentanol) All reactant atoms are incorporated into the product. | High (Theoretically 100%) |

| Substitution Reaction | (e.g., Williamson Ether Synthesis) Involves leaving groups that become waste byproducts. | Low primescholars.com |

| Elimination Reaction | (e.g., Dehydration) Atoms are removed to form a double bond, generating a small molecule byproduct. | Moderate to Low |

| Rearrangement | (e.g., Claisen Rearrangement) Atoms within a molecule are reorganized without loss. | High (Theoretically 100%) primescholars.com |

| This table provides a conceptual overview of how reaction choice impacts atom economy. primescholars.com |

By carefully selecting starting materials and employing catalytic, atom-economical reactions, the synthesis of this compound can be designed to be more sustainable and efficient. primescholars.com

Environmentally Benign Solvents and Reaction Media Selection

Recent research highlights several classes of environmentally benign solvents suitable for hydrogenation reactions. Protic solvents, for instance, have been shown to provide higher conversion rates and product yields in certain hydrogenation processes. rsc.org Water, once avoided in many organic reactions, is now recognized as a viable and non-toxic medium, sometimes even enhancing reaction rates for hydrogenations using catalysts like Palladium on carbon (Pd/C). nih.govreddit.com

Another significant advancement is the use of bio-derived ethers, such as Cyclopentyl methyl ether (CPME). CPME is promoted as a green solvent due to its high boiling point, low potential for peroxide formation, and stability in both acidic and basic conditions, making it a superior alternative to solvents like tetrahydrofuran (B95107) (THF) or dioxane. wikipedia.org Furthermore, innovative media such as Deep Eutectic Solvents (DESs) are gaining traction. unisalento.it These solvents are typically composed of two or three inexpensive and safe components that are capable of self-association to form a eutectic mixture. unisalento.it Their low toxicity, high biodegradability, and renewability make them promising for sustainable catalytic reactions. unisalento.it In some systems, alcohols like 2-propanol can serve a dual role as both a solvent and a hydrogen donor in transfer hydrogenation reactions, often catalyzed by more earth-abundant metals like iron, further enhancing the green credentials of the synthesis. nih.gov

The following table summarizes the properties of selected environmentally benign solvents for hydrogenation.

| Solvent/Solvent System | Source/Type | Boiling Point (°C) | Key Advantages in Hydrogenation |

| Water (H₂O) | Universal | 100 °C | Non-toxic, non-flammable, can enhance reaction rates. nih.govreddit.com |

| 2-Propanol | Petrochemical/Bio-based | 82.5 °C | Can act as both solvent and hydrogen donor in transfer hydrogenation. nih.gov |

| Cyclopentyl methyl ether (CPME) | Bio-based potential | 106 °C | High stability, low peroxide formation, hydrophobic. wikipedia.org |

| Deep Eutectic Solvents (DESs) | Component-based (e.g., Choline Chloride/Urea) | Variable | Low toxicity, biodegradable, tunable properties, non-volatile. unisalento.it |

| 2,2,2-Trifluoroethanol (TFE) | Fluorinated alcohol | 74 °C | High hydrogen donor ability, promotes high conversion. rsc.org |

This table is interactive. Click on the headers to sort.

Sustainable Sourcing of Feedstocks (e.g., from Lignocellulose)

The carbon backbone of this compound originates from cyclopentanone. While conventionally derived from petrochemical feedstocks through processes like the steam cracking of naphtha, a sustainable pathway exists through the valorization of lignocellulosic biomass. acs.org Lignocellulose, composed of cellulose, hemicellulose, and lignin, is the most abundant form of renewable biomass and does not compete with food crops. acs.orgepa.gov

The conversion of lignocellulose to cyclopentanone, the key precursor, is a multi-step chemo-catalytic process:

Dehydration of Hemicellulose to Furfural (B47365): The process begins with the acid-catalyzed dehydration of pentose (B10789219) sugars (five-carbon sugars), such as xylose, which are abundant in the hemicellulose fraction of biomass. acs.orgnih.gov This reaction efficiently converts the sugars into furfural (FF), a crucial renewable platform chemical. rsc.org

Catalytic Conversion of Furfural to Cyclopentanone: Furfural undergoes a catalytic hydrogenative ring rearrangement to yield cyclopentanone (CPN). nih.govnih.gov This transformation, first reported in an aqueous medium in 2012, represents a significant breakthrough in connecting biomass to valuable cyclic ketones. nih.gov Subsequent research has focused on developing efficient and selective heterogeneous catalysts, such as bimetallic systems (e.g., Cu-Co, Ni-Co), that can operate under mild conditions. rsc.orgrsc.org The selectivity of these catalysts can be tuned to favor the production of either cyclopentanone or its further hydrogenated product, cyclopentanol (CPL). rsc.orgrsc.org

This bio-based route provides a direct link from agricultural or forestry residues to the essential building blocks needed for synthesizing more complex molecules like this compound. By integrating renewable feedstocks with green reaction media, the entire life cycle of the chemical's production can be made more sustainable.

The pathway from lignocellulose to the cyclopentanol precursor is summarized below.

| Step | Starting Material | Key Intermediate | Product | Typical Catalyst Type |

| 1 | Lignocellulosic Biomass (Hemicellulose) | Xylose | Furfural (FF) | Acid Catalyst |

| 2 | Furfural (FF) | - | Cyclopentanone (CPN) | Heterogeneous Metal (e.g., Pd/g-C₃N₄, Cu-Co) nih.govrsc.org |

| 3 | Cyclopentanone (CPN) | - | Cyclopentanol (CPL) | Heterogeneous Metal (e.g., Ni-Co) rsc.org |

This table is interactive. Click on the headers to sort.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 2,5 Dicyclopentyl Cyclopentanol

Fundamental Reaction Pathways Involving the Hydroxyl Group

The primary site of reactivity in 2,5-dicyclopentyl cyclopentanol (B49286) is the hydroxyl (-OH) group. This functional group can undergo a variety of transformations, including oxidation, reduction, esterification, etherification, and dehydration.

Oxidation and Reduction Chemistry

Oxidation: As a secondary alcohol, 2,5-dicyclopentyl cyclopentanol can be oxidized to the corresponding ketone, 2,5-dicyclopentylcyclopentanone (B15349942). orgsyn.orgnih.gov A variety of oxidizing agents can accomplish this transformation. The choice of reagent can influence the reaction conditions and efficiency, especially given the steric hindrance around the hydroxyl group.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine). acs.org Due to the steric bulk of the dicyclopentyl groups, harsher conditions or more reactive reagents might be necessary to achieve a reasonable reaction rate.

Reduction: While this compound is already in a reduced state, the corresponding ketone, 2,5-dicyclopentylcyclopentanone, can be reduced back to the alcohol. This reduction would typically yield a mixture of diastereomers. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Table 1: Hypothetical Oxidation and Reduction Reactions of this compound and its Ketone Derivative

| Transformation | Reactant | Reagent(s) | Product | Typical Conditions |

| Oxidation | This compound | Pyridinium chlorochromate (PCC) | 2,5-Dicyclopentylcyclopentanone | Dichloromethane (CH₂Cl₂), Room Temperature |

| Oxidation | This compound | Chromic acid (H₂CrO₄) | 2,5-Dicyclopentylcyclopentanone | Acetone, 0°C to Room Temperature |

| Reduction | 2,5-Dicyclopentylcyclopentanone | Sodium borohydride (NaBH₄) | This compound | Methanol (B129727) or Ethanol, 0°C to Room Temperature |

Esterification and Etherification Reactions

Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) can form an ester. organic-chemistry.org However, the steric hindrance caused by the two cyclopentyl groups adjacent to the hydroxyl group is expected to significantly slow down the rate of esterification. nih.govreddit.com

The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, would likely be inefficient. More effective methods would involve the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or in a non-nucleophilic base to neutralize the HCl byproduct. orgsyn.orgresearchgate.net Even with these methods, prolonged reaction times or elevated temperatures might be necessary.

Etherification: The formation of an ether from this compound, for instance, through the Williamson ether synthesis, would also be challenging due to steric hindrance. This reaction involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The bulky nature of the dicyclopentyl groups would hinder the approach of the alkyl halide to the oxygen atom. Alternative methods, such as using a strong acid catalyst with another alcohol, could also be employed, but would likely suffer from low yields.

Table 2: Plausible Esterification and Etherification Reactions of this compound

| Reaction | Reactant | Reagent(s) | Product Type | Potential Challenges |

| Esterification | This compound | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester | Slow reaction rate due to steric hindrance. |

| Esterification | This compound | Benzoyl Chloride, Triethylamine | Benzoate Ester | Steric hindrance may necessitate forcing conditions. |

| Etherification | This compound | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | Methyl Ether | Steric hindrance impeding nucleophilic attack. |

Dehydration and Olefin Formation

The acid-catalyzed dehydration of this compound would lead to the formation of one or more cyclopentene (B43876) derivatives. The elimination of water from the alcohol would generate a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond.

Due to the substitution pattern, there are multiple possible olefin products. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the formation of a mixture of isomers is highly likely. The specific conditions, such as the acid catalyst used and the temperature, can influence the product distribution.

Functionalization of the Alicyclic Carbon Skeleton

Modifying the cyclopentane (B165970) or the attached cyclopentyl rings of this compound presents a significant synthetic challenge due to the saturated and sterically congested nature of the carbon skeleton.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Direct electrophilic substitution on the saturated cyclopentane rings is generally not a feasible reaction pathway under normal conditions. Saturated alkanes are unreactive towards electrophiles. researchgate.net Any attempt at electrophilic substitution would likely require harsh conditions, leading to a complex mixture of products and potential rearrangement or degradation of the starting material.

Nucleophilic Substitution: For nucleophilic substitution to occur on the carbon skeleton, a leaving group would first need to be introduced. This could be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile could then proceed via an Sₙ1 or Sₙ2 mechanism. However, the steric hindrance from the bulky dicyclopentyl groups would strongly disfavor an Sₙ2 reaction at the carbon bearing the leaving group. An Sₙ1 reaction would proceed through a carbocation intermediate, which could be prone to rearrangement. Nucleophilic substitution on the other carbons of the cyclopentane rings is highly unlikely.

Cycloaddition Reactions with Unsaturated Derivatives

To engage in cycloaddition reactions, an unsaturated derivative of this compound would first need to be synthesized, for example, through the dehydration reaction mentioned previously to form a cyclopentene derivative. libretexts.orggoogle.com

Once an olefin is formed, it could potentially undergo various cycloaddition reactions. For example, a Diels-Alder reaction could occur if the cyclopentene derivative acts as a dienophile with a suitable diene. However, the steric bulk of the dicyclopentyl groups would likely influence the facial selectivity of the cycloaddition and could potentially hinder the reaction altogether. Other cycloaddition reactions, such as [2+2] cycloadditions, could also be envisioned with appropriate reaction partners, often requiring photochemical activation. libretexts.org The specific nature and feasibility of such reactions would be highly dependent on the exact structure of the unsaturated derivative and the reaction conditions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including kinetic studies and the identification of reaction intermediates, are crucial for a comprehensive understanding of a chemical compound's behavior. For this compound, such specific studies appear to be absent from the current body of scientific literature.

Reaction Kinetics and Rate Determining Steps

Dehydration of this compound would lead to the formation of one or more isomeric dicyclopentylcyclopentenes. This elimination reaction can proceed via either an E1 or E2 mechanism, depending on factors such as the acidity of the catalyst and the temperature. libretexts.orglibretexts.org In an E1 mechanism, the rate-determining step would be the formation of a secondary carbocation, the stability of which could be influenced by the cyclopentyl groups. In an E2 mechanism, the rate would depend on the concentration of both the alcohol and the base, and the stereochemistry of the transition state would be critical. The steric bulk of the cyclopentyl groups would likely dictate the regioselectivity of the double bond formation (Zaitsev vs. Hofmann products).

A study on the oxidation of substituted cyclohexanols indicated that the reactivity of C-H bonds is significantly affected by the position and nature of substituents. osti.gov By analogy, the dicyclopentyl substituents in this compound would be expected to influence the reactivity of the α-C-H bond, which is critical in many oxidation and dehydration reactions.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dicyclopentyl Cyclopentanol Isomers

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multidimensional NMR spectroscopy is an indispensable tool for establishing the connectivity and relative stereochemistry of the various isomers of 2,5-dicyclopentyl cyclopentanol (B49286). A combination of different 2D NMR experiments is typically employed to unambiguously assign the complex proton (¹H) and carbon (¹³C) spectra and to deduce the spatial relationships between different parts of the molecule.

Correlation Spectroscopy (COSY) experiments are fundamental in identifying proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. sdsu.edu For 2,5-dicyclopentyl cyclopentanol, COSY spectra would reveal the correlations between adjacent protons on the cyclopentanol and the two cyclopentyl rings, helping to trace the carbon framework. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would show correlations to the neighboring protons at the C2 and C5 positions of the cyclopentanol ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. columbia.edu This is crucial for assigning the ¹³C resonances based on the already assigned ¹H signals. An edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for differentiating the methylene (B1212753) groups of the cyclopentyl rings from the methine groups of the cyclopentanol core. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This technique is vital for piecing together the entire molecular structure by connecting different spin systems. For example, HMBC correlations would be expected between the protons of the cyclopentyl rings and the carbons of the central cyclopentanol ring, confirming the dicyclopentyl substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the most powerful NMR techniques for determining the relative stereochemistry. columbia.edulibretexts.org These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu The presence or absence of NOE/ROE cross-peaks between specific protons allows for the determination of their relative orientation (cis or trans). For instance, in a cis-2,5-dicyclopentyl cyclopentanol isomer, a strong NOE would be expected between the protons at C2 and C5. The choice between NOESY and ROESY depends on the molecular weight of the compound; for medium-sized molecules where the NOE may be close to zero, ROESY is often preferred. columbia.eduresearchgate.net

| NMR Experiment | Information Gained for this compound | Key Correlations |

| COSY | ¹H-¹H connectivity within each ring system. | Protons on adjacent carbons in the cyclopentanol and cyclopentyl rings. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Assignment of carbon signals based on proton assignments. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds). | Connectivity between the cyclopentyl substituents and the cyclopentanol core. |

| NOESY/ROESY | Through-space ¹H-¹H proximity, revealing relative stereochemistry. | Correlations between protons on the same face of the rings (e.g., cis vs. trans substituents). |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. researchgate.netmdpi.com

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. nih.gov Although the alcohol and alkane chromophores in this compound are weak, derivatization with a chromophoric group can induce a stronger ECD signal. The experimental ECD spectrum is then compared with the theoretically calculated spectrum for a specific enantiomer using time-dependent density functional theory (TD-DFT). researchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgnih.gov VCD is particularly powerful as it probes the vibrational transitions of the molecule, providing a rich and highly specific fingerprint of its 3D structure. wikipedia.orgresearchgate.net The experimental VCD spectrum, especially in the C-H and O-H stretching regions, can be compared with the spectrum predicted by ab initio calculations (often using DFT) for a chosen absolute configuration. nih.gov A successful correlation between the experimental and calculated spectra provides a reliable determination of the absolute stereochemistry. nih.gov This method has the advantage of not requiring derivatization of the molecule. youtube.com

| Chiroptical Technique | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Comparison of experimental and calculated spectra (often after derivatization) to determine absolute configuration. researchgate.netnih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison of experimental and calculated vibrational spectra to determine absolute configuration without derivatization. wikipedia.orgnih.gov |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. While MS itself cannot distinguish between stereoisomers, it is invaluable for analyzing the products of reactions that produce this compound and for identifying isomers in a mixture when coupled with a separation technique like gas or liquid chromatography.

The fragmentation patterns of cyclic alcohols in the mass spectrometer can provide structural information. whitman.edu Common fragmentation pathways for alcohols include the loss of a hydrogen radical (M-1) and dehydration (M-18). whitman.eduntu.edu.sg For cyclic alcohols, a characteristic fragmentation involves ring cleavage. whitman.edu In the case of this compound, cleavage of the C-C bonds adjacent to the hydroxyl group (α-cleavage) and fragmentation of the cyclopentyl rings would be expected. libretexts.org Analysis of the fragmentation patterns of different isomers separated by chromatography can sometimes reveal subtle differences that aid in their identification. HRMS can also be used to study the byproducts and intermediates in the synthesis of this compound, thus helping to elucidate the reaction pathways.

| Fragmentation Pathway | Expected Fragment | Significance |

| Dehydration | [M-H₂O]⁺˙ | Characteristic of alcohols. whitman.edu |

| α-Cleavage | Loss of a cyclopentyl radical. | Indicates the position of the substituents. |

| Ring Cleavage | Various smaller fragments. | Provides information about the cyclic structure. whitman.edu |

X-ray Crystallography for Crystalline Derivatives and Conformation Studies

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. mdpi.com For a flexible molecule like this compound, obtaining crystals of the parent compound can be challenging. However, derivatization of the hydroxyl group to form a crystalline derivative, such as a p-bromobenzoate or other ester, can facilitate crystallization.

Once a crystal structure is determined, it provides precise information on bond lengths, bond angles, and torsion angles. This allows for an unambiguous determination of the relative stereochemistry of all chiral centers. Furthermore, if a chiral derivatizing agent of known absolute configuration is used, or if anomalous dispersion effects are measurable (typically with heavier atoms present), the absolute configuration of the entire molecule can be established. libretexts.org The crystal structure also reveals the preferred conformation of the molecule in the solid state, including the puckering of the cyclopentane (B165970) and cyclopentanol rings. researchgate.net This experimental conformational data can be used to benchmark and validate the results of theoretical conformational searches used in conjunction with chiroptical spectroscopy.

Computational Chemistry and Theoretical Investigations of 2,5 Dicyclopentyl Cyclopentanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

The conformational landscape of 2,5-dicyclopentyl cyclopentanol (B49286) is complex due to the flexibility of the three cyclopentyl rings. The central cyclopentanol ring can adopt several non-planar conformations to alleviate torsional strain, with the "envelope" and "half-chair" forms being the most common for cyclopentane (B165970) itself. researchgate.netrsc.orgyoutube.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. researchgate.net The half-chair conformation has three coplanar atoms, with the other two displaced on opposite sides of the plane.

Illustrative Conformational Data for Cyclopentane:

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar | 0 | ~5.0 |

| Envelope | ~40-45 | 0 |

| Half-Chair | Variable | ~0.5 |

Note: This table provides generalized data for the parent cyclopentane ring to illustrate the energy differences between its major conformations. The actual values for 2,5-dicyclopentyl cyclopentanol would be influenced by the substituents.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for molecular characterization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for the hydroxyl (-OH) and alkyl C-H groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. nih.gov The C-H stretching vibrations of the cyclopentyl rings are expected in the 2850-3000 cm⁻¹ range. The C-O stretching vibration should appear in the fingerprint region, typically around 1050-1200 cm⁻¹. nih.gov Computational methods, such as Density Functional Theory (DFT), can simulate the vibrational frequencies and intensities, which can then be compared with experimental IR spectra for validation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the ¹H NMR spectrum would feature signals for the protons on the cyclopentyl rings and the hydroxyl proton. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected in the 3.5-4.5 ppm range. The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the three rings, with the carbon atom bonded to the hydroxyl group being significantly deshielded and appearing in the 60-80 ppm range. nih.gov Software tools can predict these spectra, aiding in the interpretation of experimental data. youtube.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution).

For this compound, MD simulations could be employed to:

Explore the conformational landscape in a more dynamic manner than static quantum chemical calculations.

Investigate the dynamics of hydrogen bonding, both intramolecularly and with solvent molecules.

Simulate the molecule's behavior at different temperatures and pressures.

While specific MD simulations for this compound are not documented in the literature, studies on other cyclic alcohols and flexible molecules demonstrate the power of this technique to understand their dynamic nature and interactions with their surroundings. nih.govyoutube.com

Reaction Pathway Modeling and Transition State Theory Applications

Computational chemistry can be used to model chemical reactions, identify transition states, and calculate activation energies, providing insights into reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis or its subsequent transformations.

For instance, the synthesis of cyclopentanols can occur through various routes, such as the reduction of the corresponding cyclopentanone (B42830). Theoretical modeling of the reduction of 2,5-dicyclopentylcyclopentanone (B15349942) could elucidate the stereoselectivity of the reaction, predicting the favored formation of either the cis or trans isomer of the alcohol.

Furthermore, studies on the oxidation of related molecules like cyclopentanone have utilized computational methods to explore complex reaction networks, including hydrogen abstraction, addition of oxygen, and subsequent decomposition pathways. Similar approaches could be applied to understand the oxidation and degradation of this compound. Transition State Theory can then be used with the computationally determined energetics to predict reaction rates.

Thermodynamic Analyses of Synthetic and Transformational Processes

Thermodynamic analysis, often aided by computational methods, is crucial for understanding the feasibility and equilibrium of chemical processes. Key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for reactions involving this compound.

For example, a thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene (B43876) has been reported, providing a framework for similar analyses. youtube.com The study calculated the enthalpy and Gibbs free energy changes for the reaction steps, determining the optimal temperature and reactant ratios. youtube.com A similar computational approach could be applied to the synthesis of this compound to predict its formation's thermodynamic favorability.

Illustrative Thermodynamic Data for Cyclopentanol Synthesis (Addition-Esterification Step):

| Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) |

| 298.15 | -45.2 | -5.8 |

| 313.15 | -45.6 | -3.9 |

| 333.15 | -46.1 | -1.5 |

| 353.15 | -46.6 | 0.9 |

Source: Adapted from a thermodynamic analysis of cyclopentanol synthesis. youtube.com This data illustrates how thermodynamic parameters can be calculated for a related process.

Applications in Advanced Materials and Specialty Chemicals

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

While specific, large-scale applications of 2,5-dicyclopentyl cyclopentanol (B49286) as an intermediate for complex pharmaceuticals or agrochemicals are not widely documented, its structural motifs are of significant interest in organic synthesis. Cyclopentane (B165970) and cyclopentanol rings are core components of many biologically active molecules, including prostaglandins, steroids, and certain alkaloids.

The synthesis of 2,5-dicyclopentyl cyclopentanol itself is a notable example of C-C bond formation to construct a complex polycyclic structure from a simpler feedstock. The process typically starts from cyclopentanol, which can be derived from the hydrogenation of furfural (B47365), a platform chemical obtained from lignocellulosic biomass. researchgate.net This makes cyclopentanol and its derivatives valuable as renewable building blocks. The conversion proceeds via a Guerbet reaction, where cyclopentanol undergoes self-condensation to form larger, more complex oxygenated molecules, including the C15 target structure. researchgate.net

General synthetic pathways involving related cyclopentyl structures include:

Aldol (B89426) Condensation: The precursor, 2,5-dicyclopentylcyclopentanone (B15349942), is formed through an aldol condensation pathway. researchgate.net This type of reaction is fundamental in organic chemistry for creating carbon-carbon bonds and building molecular complexity.

Hydrogenation/Reduction: The conversion of the ketone (2,5-dicyclopentylcyclopentanone) to the alcohol (this compound) is achieved through hydrogenation, a standard and crucial step in many multi-step syntheses. researchgate.net

The study of such reactions provides a model for constructing other intricate polycyclic systems that could be precursors to new classes of compounds with potential biological or material science applications.

Precursor for High-Density Fuel Components and Biofuel Additives

One of the most promising and well-researched applications of this compound is as a direct precursor to high-density renewable fuels. These advanced fuels are sought after for aviation and missile technology, where high volumetric energy density allows for increased range and payload capacity.

The production pathway involves two main steps starting from cyclopentanol, which can be sourced from lignocellulose:

Guerbet Reaction: Cyclopentanol is subjected to a self-condensation reaction catalyzed by a combination of solid bases (like magnesium-aluminium hydrotalcite, MgAl-HT) and a hydrogenation/dehydrogenation catalyst (such as Raney Ni or Raney Co). researchgate.netnih.gov This reaction produces a mixture of C10 (2-cyclopentyl-cyclopentanol) and C15 oxygenates, the latter comprising 2,5-dicyclopentylcyclopentanone and this compound. researchgate.net High yields of these C10 and C15 products have been achieved under optimized, solvent-free conditions. nih.gov

Hydrodeoxygenation (HDO): The resulting mixture of C15 oxygenates is then fully deoxygenated over a nickel-based catalyst, such as Ni-SiO2. This process removes the hydroxyl group from this compound and the carbonyl group from its ketone counterpart, yielding the saturated polycyclic alkane, tri(cyclopentane). researchgate.netnih.gov

The resulting tri(cyclopentane) possesses highly desirable fuel properties, particularly its high density. This allows it to serve as either a standalone high-density fuel or as a valuable blendstock to increase the energy density of conventional jet fuels. researchgate.netnih.gov

Table 1: Properties of High-Density Fuels from Cyclopentanol

| Precursor | Reaction Pathway | Final Product | Density (g/mL) | Application |

|---|---|---|---|---|

| Cyclopentanol | Guerbet Reaction & HDO | bi(cyclopentane) | 0.86 | High-Density Aviation Fuel / Additive |

This interactive table summarizes the key findings from research into converting cyclopentanol into high-density fuels. researchgate.netnih.gov

Utilization as a Building Block in Polymer Science and Material Synthesis

The incorporation of rigid, bulky alicyclic structures into polymer backbones is a known strategy for modifying polymer properties. These "cardo" groups (from the Latin word for "loop") can restrict chain packing and rotation, leading to enhanced thermal stability, solubility, and specific mechanical properties.

While direct polymerization of this compound has not been specifically reported, related cyclopentyl-containing monomers have been successfully used to synthesize high-performance polymers. For instance, a diamine containing a cyclopentyl group, 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA), has been synthesized from dicyclopentadiene (B1670491) and used to create a series of polyimides. researchgate.net These polyimides, featuring a cyclopentyl cardo unit, exhibited good tensile properties and high elongation. researchgate.net

The principle suggests that a di-functionalized derivative of this compound could potentially serve as a novel building block for polyesters or polyurethanes. The rigid, three-ring structure of the molecule could impart significant thermal and mechanical stability to the resulting polymers. This remains an area for future research and development.

Development as Components in Specialty Chemical Formulations (e.g., non-sensory aspects of fragrance ingredients)

Patents related to fragrance materials have disclosed that various cyclopentanol compounds can be used to enhance or modify the fragrance of perfumes, colognes, and personal care products. google.comgoogle.com Beyond their direct olfactory contribution, these compounds can provide additional notes, improve the performance of other ingredients, and add a perception of value. google.com Furthermore, some derivatives have been found to be effective in malodor counteracting applications, such as for body perspiration or environmental odors. google.com

While a related, smaller molecule (2-cyclopentyl cyclopentanol) is noted as not being used for fragrance applications, the broader class of substituted cyclopentanols is of interest for these non-sensory roles. The chemical properties of this compound—a high molecular weight alcohol with low volatility—could make it a suitable candidate for a specialty solvent or carrier in complex formulations where controlling the evaporation rate of more volatile components is desired.

Environmental Aspects and Degradation Pathways of 2,5 Dicyclopentyl Cyclopentanol

Environmental Fate and Persistence Studies

Currently, there is a notable absence of published research focused on the environmental fate and persistence of 2,5-dicyclopentyl cyclopentanol (B49286). To ascertain its long-term impact on ecosystems, studies investigating its behavior in various environmental compartments such as soil, water, and air are essential. Key parameters that require investigation include its potential for bioaccumulation, its mobility in soil, and its partitioning behavior between different environmental media. Without empirical data from such studies, the persistence and ultimate environmental sinks of 2,5-dicyclopentyl cyclopentanol remain speculative.

Biodegradation Mechanisms and Pathways in Natural Systems

Detailed information regarding the biodegradation of this compound in natural environments is not available in the current scientific literature. Understanding the microbial communities and enzymatic processes that could potentially break down this molecule is critical for assessing its environmental residence time. Research is needed to identify the specific microorganisms (bacteria and fungi) capable of metabolizing this compound and to elucidate the metabolic pathways involved in its degradation. Such studies would clarify whether the compound is readily biodegradable or if it is recalcitrant to microbial degradation, potentially leading to its accumulation in the environment.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Asymmetric Synthesis and Catalysis

The stereochemistry of 2,5-Dicyclopentyl cyclopentanol (B49286) is complex, with multiple chiral centers. The development of synthetic routes that can control the spatial arrangement of the cyclopentyl groups and the hydroxyl function is a significant challenge and a key area for future research. Current approaches to synthesizing substituted cyclopentanes and cyclopentanols offer a glimpse into the potential methodologies that could be adapted for this specific molecule.

Asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral molecule, is paramount. nih.gov For cyclopentane (B165970) derivatives, methods such as chiral pool synthesis, where a chiral starting material is used, or catalytic asymmetric synthesis are common. nih.gov A notable strategy involves the asymmetric synthesis of functionalized cyclopentane-1-carboxylic acids through a domino reaction initiated by a Michael addition. mdpi.com This highlights the potential for complex, multi-step reactions in a single pot to build up the cyclopentane core with high stereocontrol.

Future innovations will likely focus on the development of novel catalysts that can direct the stereochemical outcome of the synthesis of 2,5-Dicyclopentyl cyclopentanol. This could involve transition metal catalysis, organocatalysis, or even biocatalysis. For instance, ruthenium carbene complexes have been used for ring-closing metathesis followed by hydrogenation to produce cyclopentanols. organic-chemistry.org Furthermore, the reduction of carbonyl compounds using organometallic reagents like dicyclopentylzinc (B12055005) in the presence of a chiral catalyst has been shown to produce optically active alcohols, demonstrating a potential route to chiral cyclopentanol derivatives. mdpi.com

| Catalytic Approach | Potential Application to this compound | Key Research Focus |

| Transition Metal Catalysis | Stereoselective formation of the cyclopentanol ring and introduction of cyclopentyl groups. | Development of new ligands for enhanced stereocontrol. |

| Organocatalysis | Asymmetric functionalization of a cyclopentanone (B42830) precursor. | Design of more efficient and selective small molecule catalysts. |

| Biocatalysis | Enantioselective reduction of a dicyclopentyl cyclopentanone precursor. | Enzyme screening and engineering for specific substrate recognition. |

Exploration of Novel Reactivity and Functionalization

The reactivity of this compound is largely unexplored, presenting a fertile ground for future investigation. The molecule contains a secondary alcohol, which is a versatile functional group for a wide array of chemical transformations. Research in this area would focus on understanding how the bulky cyclopentyl substituents influence the reactivity of the hydroxyl group and the cyclopentane ring.

Key areas for exploration include:

Oxidation: The oxidation of the secondary alcohol to the corresponding ketone, 2,5-dicyclopentylcyclopentanone (B15349942), would be a fundamental transformation. nih.gov Studying the kinetics and selectivity of this reaction with various oxidizing agents would provide insights into the steric hindrance imposed by the adjacent cyclopentyl groups.

Esterification and Etherification: The formation of esters and ethers from the hydroxyl group would allow for the synthesis of a wide range of derivatives with potentially new physical and chemical properties. These reactions could be used to attach the molecule to polymers or surfaces.

Dehydration: The elimination of water from this compound would lead to the formation of dicyclopentylcyclopentenes. The regioselectivity of this reaction would be of interest, as it would reveal the preferred positions for double bond formation.

Substitution Reactions: Nucleophilic substitution reactions at the carbon bearing the hydroxyl group, likely proceeding through an SN1 or SN2 mechanism depending on the reaction conditions, could be explored to introduce other functional groups.

The functionalization of the cyclopentyl rings themselves also presents an intriguing challenge. While these saturated rings are generally unreactive, modern C-H activation catalysis could potentially be employed to introduce new functional groups, leading to even more complex and diverse molecular architectures.

Integration with Bio-based and Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should be aligned with these principles, focusing on the use of renewable feedstocks and environmentally benign reaction conditions.

A potential bio-based route to the cyclopentanol core could start from furfural (B47365), a platform chemical derived from lignocellulosic biomass. Catalytic hydrogenation of furfural can produce cyclopentanol, which could then serve as a starting material for the synthesis of this compound. wikipedia.org This approach would significantly improve the sustainability profile of the molecule compared to traditional petroleum-based syntheses.

Furthermore, the development of "green" synthetic methods for related compounds, such as the synthesis of cyclopentanone from the petroleum by-product dicyclopentadiene (B1670491), points towards a focus on resource efficiency and waste reduction. google.com The use of greener solvents, such as cyclopentyl methyl ether (CPME), which itself can be derived from cyclopentanol, in the synthesis and purification of this compound would also be a key consideration. wikipedia.orgwikipedia.org

Future research could explore:

The development of a fully bio-based synthetic route to this compound.

The use of heterogeneous catalysts to simplify purification and reduce waste.

The investigation of the lifecycle assessment and environmental impact of different synthetic pathways.

Advancement of Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules, and it will undoubtedly play a crucial role in the future study of this compound.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to:

Predict Stereoisomer Stability: The relative energies of the different stereoisomers of this compound can be calculated to determine the most stable conformations. researchgate.net

Simulate Spectroscopic Properties: NMR, IR, and other spectroscopic data can be simulated to aid in the characterization of the molecule and its derivatives.

Model Reaction Mechanisms: The transition states and reaction pathways for various transformations can be modeled to understand reactivity and predict the outcome of new reactions.

Molecular dynamics simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. Furthermore, machine learning and artificial intelligence are emerging as powerful tools in chemical research. energy.gov A machine learning model could be trained on a dataset of known cyclopentanol derivatives to predict the properties of this compound and to guide the design of new synthetic routes. energy.gov

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Calculation of geometric structures, relative energies, and spectroscopic properties of stereoisomers. | To understand the fundamental properties and aid in experimental characterization. |

| Molecular Dynamics (MD) | Simulation of the conformational landscape and interactions with the environment. | To predict the behavior of the molecule in different media. |

| Machine Learning (ML) | Prediction of physical, chemical, and biological properties based on molecular structure. | To accelerate the discovery of potential applications and guide synthetic efforts. |

Q & A

Basic: What are the established synthetic pathways for 2,5-dicyclopentyl cyclopentanol, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via catalytic hydrogenation or rearrangement of furfural derivatives. For example, Ru-Mo/CNT catalysts (1% Ru, 2.5% Mo) enable hydrogenation of biomass-derived furfural at 160–180°C under 4 MPa H₂, achieving up to 89.1% cyclopentanol selectivity . Key parameters include:

- Temperature : Higher temperatures (180°C) accelerate hydrogenation but risk over-hydrogenation to tetrahydrofuran derivatives.

- Pressure : Optimal H₂ pressure (4 MPa) balances hydrogen availability and avoids side reactions.

- Catalyst Structure : Weak acidity and strong hydrogenation sites in Ru-Mo catalysts suppress polymerization of intermediates .

Table 1: Reaction Optimization for Cyclopentanol Synthesis

| Condition | Yield (%) | Key Byproducts | Reference |

|---|---|---|---|

| 160°C, 4 MPa H₂, 4h | 81.0 | Cyclopentanone (CPO) | |

| 180°C, 4 MPa H₂, 4h | 89.1 | Tetrahydrofuran (THFA) | |

| 200°C, 4 MPa H₂, 4h | 72.9 | THFA, Polymers |

Advanced: How do steric and conformational properties of this compound influence its reactivity in hydrogenation reactions?

Methodological Answer:

The half-chair conformation of cyclopentanol derivatives (axial hydroxyl groups) stabilizes transition states during hydrogenation. Computational studies (Cremer-Pople puckering parameters) show that bulky cyclopentyl substituents at C2 and C5 positions:

- Steric Hindrance : Reduce accessibility to catalytic sites, requiring tailored catalysts (e.g., Ru-Mo with mesoporous supports) to accommodate steric bulk .

- Conformational Flexibility : Axial-equatorial isomerism in the cyclopentanol ring affects hydrogen bonding with catalysts, altering reaction pathways .

Contradiction Note: While thermodynamic calculations predict higher stability for axial conformers, experimental XRD data at 1.5 GPa pressure show equatorial dominance in high-pressure phases . This suggests pressure-dependent conformational switching, critical for reaction design.

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

- GC-MS/HPLC : Quantify purity and detect byproducts like CPO or THFA using retention time matching with standards .

- XRD/NMR : Resolve stereochemistry (e.g., axial vs. equatorial hydroxyl) and confirm substitution patterns. For example, H NMR coupling constants () distinguish chair vs. half-chair conformers .

- Microscopy Calibration : NIST-validated microdroplet imaging (cyclopentanol as a viscous medium) achieves sub-nanoliter volume resolution for quantifying reaction microenvironments .

Advanced: How do discrepancies between thermodynamic predictions and experimental yields arise in cyclopentanol synthesis?

Methodological Answer:

Discrepancies stem from:

Non-Ideal Behavior : Group contribution methods (e.g., Yoneda, Ruzicka-Domalski) assume ideal mixing, but cyclopentanol’s high viscosity (Table 2) causes deviations in liquid-phase reactions .

Catalyst Deactivation : Furfural polymers block active sites, reducing effective catalyst surface area. Acidic MoOxCy species in Ru-Mo catalysts mitigate this via weak Lewis acidity .

Table 2: Viscosity of Cyclopentanol in Binary Systems (298.15 K)

| Solvent | Viscosity (mPa·s) | Deviation from Ideal Mixing |

|---|---|---|

| 2,5-Hexanedione | 2.34 | +12% |

| Cyclohexanol | 3.01 | +8% |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.